Tiazofurin

Catalog No.
S548867
CAS No.
60084-10-8
M.F
C9H12N2O5S
M. Wt
260.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tiazofurin

CAS Number

60084-10-8

Product Name

Tiazofurin

IUPAC Name

2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide

Molecular Formula

C9H12N2O5S

Molecular Weight

260.27 g/mol

InChI

InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1

InChI Key

FVRDYQYEVDDKCR-DBRKOABJSA-N

SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N

Solubility

Soluble in water

Synonyms

2-beta-D-ribofuranosylthiazole-4-carboxamide, 2-ribofuranosylthiazole-4-carboxamide, NSC 286193, riboxamide, tiazofurin, tiazofurin, (alpha-D)-isomer, Tiazole

Canonical SMILES

C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N

Isomeric SMILES

C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N

Description

The exact mass of the compound Tiazofurin is 260.04669 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Ribonucleosides - Supplementary Records. It belongs to the ontological category of 1,3-thiazoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antiviral Activity

Tiazofurin has been studied for its potential to inhibit the replication of various viruses. It works by targeting an enzyme called IMP dehydrogenase, which is crucial for the production of guanine nucleotides, essential components of viral RNA. By inhibiting this enzyme, Tiazofurin disrupts viral replication and can potentially prevent the spread of the virus within the host cell []. Research has shown in vitro (in laboratory settings) activity against a broad range of viruses, including:

  • Flaviviridae family (viruses like Hepatitis C) []
  • Hantaviruses []
  • Orthomyxoviridae family (influenza viruses) []

However, further research is needed to determine its effectiveness in vivo (within a living organism) and its potential for therapeutic development [, , ].

Tiazofurin is a synthetic nucleoside analogue characterized by its unique structure, which includes a thiazole ring and a ribofuranose sugar. Its chemical formula is C₉H₁₂N₂O₅S, and it is known for its role as an inhibitor of inosine monophosphate dehydrogenase, an enzyme critical in the de novo synthesis pathway of purine nucleotides. This inhibition leads to a decrease in guanine nucleotide levels, which can affect cell proliferation and has implications in cancer treatment and antiviral therapies .

  • Development Halted: Clinical trials for Tiazofurin as a cancer treatment were halted due to severe side effects, including flu-like symptoms and inflammation of the tissues surrounding the heart and lungs (pleuropericarditis) [, ].
  • Potential for Antivirals: Despite the setback in cancer treatment, research suggests Tiazofurin might have antiviral properties []. Further investigations are needed to assess its safety and efficacy against specific viruses.

The primary chemical reaction involving tiazofurin is its conversion into thiazole-4-carboxamide adenine dinucleotide (TAD), which acts as a selective inhibitor of inosine monophosphate dehydrogenase. This conversion is crucial for its biological activity. Tiazofurin can undergo various chemical transformations, including glycosylation reactions, where it can form derivatives by modifying the sugar moiety or the thiazole ring .

Tiazofurin exhibits significant biological activity as an antitumor agent and antiviral compound. Its inhibition of inosine monophosphate dehydrogenase disrupts nucleotide synthesis, leading to reduced cell growth and proliferation. This mechanism has been explored in various studies, indicating its potential effectiveness against certain types of cancers, such as leukemia, and viral infections like HIV . Additionally, tiazofurin has shown cytotoxic effects on specific cancer cell lines, further supporting its therapeutic potential .

The synthesis of tiazofurin involves several steps:

  • Formation of the Thiazole Ring: This is typically achieved through cyclization reactions involving appropriate precursors.
  • Glycosylation: The thiazole derivative is then glycosylated with ribofuranose to form the nucleoside structure.
  • Purification: The final product is purified using techniques such as chromatography to isolate tiazofurin from byproducts .

Various analogues have also been synthesized to explore their biological activities and improve upon the properties of tiazofurin.

Tiazofurin has applications primarily in:

  • Cancer Therapy: Due to its ability to inhibit nucleotide synthesis, it is being investigated for use in treating various cancers.
  • Antiviral Treatments: Its mechanism of action makes it a candidate for antiviral therapies, particularly against RNA viruses.
  • Research Tool: Tiazofurin serves as a valuable tool in biochemical research for studying nucleotide metabolism and enzyme inhibition .

Interaction studies have shown that tiazofurin can have significant interactions with other drugs. For example, co-administration with benzyl alcohol may increase the risk of methemoglobinemia. Furthermore, its interactions with other nucleoside analogues can enhance or diminish its efficacy depending on the context of use . Understanding these interactions is critical for optimizing therapeutic regimens involving tiazofurin.

Tiazofurin shares structural similarities with several other compounds that also inhibit inosine monophosphate dehydrogenase or possess antitumor properties. Below are some notable compounds:

Compound NameStructure TypeBiological ActivityUnique Features
SelenazofurinSeleno-nucleosideInhibits inosine monophosphate dehydrogenaseContains selenium instead of sulfur
FuranfurinFuran derivativeAntitumor activityLacks thiazole ring
ThiophenfurinThiophene derivativeCytotoxic effectsDifferent heterocyclic ring
OxazofurinOxazole derivativeLess active than tiazofurinContains oxygen instead of sulfur

Tiazofurin's unique thiazole structure distinguishes it from these compounds, contributing to its specific biological activities and interactions within cellular environments .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.7

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

260.04669266 g/mol

Monoisotopic Mass

260.04669266 g/mol

Heavy Atom Count

17

LogP

-1.73 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

ULJ82834RE

Pharmacology

Tiazofurin is a synthetic nucleoside analogue with antineoplastic activity. Tiazofurin (TR) is anabolized intracellularly to an analogue of NAD, tiazole-4-carboxamide adenine dinucleotide (TAD), a potent inhibitor of IMP dehydrogenase (IMPDH); IMPDH is the rate-limiting enzyme for de novo purine synthesis. Inhibition of IMPDH results in reduced levels of guanylates, resulting in the inhibition tumor cell growth in vitro and in vivo. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01X - Other antineoplastic agents
L01XX - Other antineoplastic agents
L01XX18 - Tiazofurine

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Dehydrogenases [EC:1.1.1.-]
IMPDH [HSA:3614 3615] [KO:K00088]

Other CAS

60084-10-8

Wikipedia

Tiazofurin

Stability Shelf Life

Bulk: The compound was stable through 30 days at 60 °C in the dark (HPLC). Solution: In water < 1% decomposition occurs through 24 hours (HPLC).

Dates

Modify: 2023-08-15
1: Popsavin M, Spaić S, Svirčev M, Kojić V, Bogdanović G, Popsavin V. Synthesis and in vitro antitumour screening of 2-(β-D-xylofuranosyl)thiazole-4-carboxamide and two novel tiazofurin analogues with substituted tetrahydrofurodioxol moiety as a sugar mimic. Bioorg Med Chem Lett. 2012 Nov 1;22(21):6700-4. doi: 10.1016/j.bmcl.2012.08.093. Epub 2012 Sep 3. PubMed PMID: 23010263.
2: Mironiuk-Puchalska E, Koszytkowska-Stawińska M, Sas W, De Clercq E, Naesens L. Synthesis of novel aza-analogues of tiazofurin with 2-[5,5-bis(hydroxymethyl)pyrrolidin-2-yl] framework as sugar mimic. Nucleosides Nucleotides Nucleic Acids. 2012;31(1):72-84. doi: 10.1080/15257770.2011.643848. PubMed PMID: 22257212.
3: Stojkov D, Lavrnja I, Pekovic S, Dacic S, Bjelobaba I, Mostarica-Stojkovic M, Stosic-Grujicic S, Jovanovic S, Nedeljkovic N, Rakic L, Stojiljkovic M. Therapeutic effects of combined treatment with ribavirin and tiazofurin on experimental autoimmune encephalomyelitis development: clinical and histopathological evaluation. J Neurol Sci. 2008 Apr 15;267(1-2):76-85. Epub 2007 Nov 8. PubMed PMID: 17996253.
4: Popsavin M, Spaić S, Svircev M, Kojić V, Bogdanović G, Popsavin V. Synthesis and antitumour activity of new tiazofurin analogues bearing a 2,3-anhydro functionality in the furanose ring. Bioorg Med Chem Lett. 2007 Aug 1;17(15):4123-7. Epub 2007 May 23. PubMed PMID: 17543526.
5: Panattoni A, D'Anna F, Triolo E. Antiviral activity of tiazofurin and mycophenolic acid against Grapevine leafroll-associated virus 3 in Vitis vinifera explants. Antiviral Res. 2007 Mar;73(3):206-11. Epub 2006 Nov 3. PubMed PMID: 17125850.
6: Horvath Z, Saiko P, Illmer C, Madlener S, Hoechtl T, Bauer W, Erker T, Jaeger W, Fritzer-Szekeres M, Szekeres T. Resveratrol, an ingredient of wine, acts synergistically with Ara-C and tiazofurin in HL-60 human promyelocytic leukemia cells. Nucleosides Nucleotides Nucleic Acids. 2006;25(9-11):1019-24. PubMed PMID: 17065057.
7: Popsavin M, Spaić S, Svircev M, Kojić V, Bogdanović G, Popsavin V. 2-(3-Amino-3-deoxy-beta-D-xylofuranosyl)thiazole-4-carboxamide: a new tiazofurin analogue with potent antitumour activity. Bioorg Med Chem Lett. 2006 Oct 15;16(20):5317-20. PubMed PMID: 16908146.
8: Pejanović V, Piperski V, Ugljesić-Kilibarda D, Tasić J, Dacević M, Medić-Mijacević L, Gunić E, Popsavin M, Popsavin V. Synthesis and biological activity of some new 5'-O-acyl tiazofurin derivatives. Eur J Med Chem. 2006 Apr;41(4):503-12. Epub 2006 Mar 7. PubMed PMID: 16519966.
9: Popsavin M, Torović L, Svircev M, Kojić V, Bogdanović G, Popsavin V. Synthesis and antiproliferative activity of two new tiazofurin analogues with 2'-amido functionalities. Bioorg Med Chem Lett. 2006 May 15;16(10):2773-6. Epub 2006 Feb 21. PubMed PMID: 16495053.
10: Chun MW, Kim MJ, Shin JH, Jeong LS. Synthesis of 3'-deoxy-3'-C-hydroxymethyl analogues of tiazofurin and ribavirin. Nucleosides Nucleotides Nucleic Acids. 2005;24(5-7):975-7. PubMed PMID: 16248075.

Explore Compound Types